Salvadoraside

Description

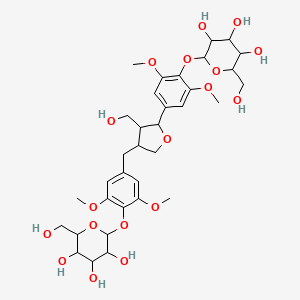

Structure

2D Structure

Properties

Molecular Formula |

C34H48O18 |

|---|---|

Molecular Weight |

744.7 g/mol |

IUPAC Name |

2-[4-[[5-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H48O18/c1-44-18-6-14(7-19(45-2)31(18)51-33-28(42)26(40)24(38)22(11-36)49-33)5-16-13-48-30(17(16)10-35)15-8-20(46-3)32(21(9-15)47-4)52-34-29(43)27(41)25(39)23(12-37)50-34/h6-9,16-17,22-30,33-43H,5,10-13H2,1-4H3 |

InChI Key |

JJHDIHQKWJEDDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Salvadoraside Elucidation and Quantification

High-Resolution Mass Spectrometry in Structural Characterization

High-resolution mass spectrometry (HRMS) plays a pivotal role in determining the elemental composition and providing accurate mass measurements, which are fundamental for structural characterization. Its ability to distinguish between compounds with very similar nominal masses makes it indispensable for identifying novel compounds and confirming known structures like Salvadoraside.

LC-ESI-QTOF-MS/MS for Fragmentation Pattern Analysis

Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful technique for analyzing this compound's fragmentation patterns mdpi.comrsc.org. In this method, this compound is first separated by liquid chromatography, then ionized by electrospray ionization, and subsequently analyzed by a QTOF mass spectrometer. The MS/MS capability allows for the fragmentation of precursor ions, generating characteristic fragment ions. Analyzing these fragmentation patterns provides detailed structural information, aiding in the confirmation of this compound's molecular structure and the identification of related compounds or degradation products mdpi.comnih.govnih.gov. The specific fragmentation pathways can reveal connectivity and functional groups within the molecule, contributing significantly to its definitive elucidation mdpi.comnih.gov.

UHPLC-HRMS for Comprehensive Metabolite Profiling

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is widely utilized for comprehensive metabolite profiling, including the identification and quantification of this compound within complex biological or natural product samples researchgate.netkoreascience.krmdpi.compreprints.org. UHPLC offers superior separation efficiency and speed compared to traditional HPLC, while HRMS provides high mass accuracy and resolution. This combination allows for the detection and characterization of a broad range of metabolites, including this compound, even at low concentrations researchgate.netkoreascience.krpreprints.org. UHPLC-HRMS is instrumental in understanding the metabolic landscape of organisms or plants that produce this compound, such as Salvadora persica, and in identifying its presence in various extracts researchgate.netkoreascience.krpreprints.org.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from complex mixtures, purifying it to a high degree, and assessing its purity. These methods are crucial for obtaining sufficient quantities of this compound for detailed structural analysis and for ensuring the quality of the compound for further research or potential applications.

Column Chromatography Approaches

Column chromatography, including techniques like silica (B1680970) gel column chromatography and reverse-phase (RP) column chromatography, is extensively used for the initial isolation and purification of this compound from plant extracts koreascience.krresearchgate.netminia.edu.egmdpi.combiomolther.orgresearchgate.netncsu.edunih.gov. These methods exploit differences in the polarity and affinity of compounds to a stationary phase within a column, allowing for the separation of this compound from other co-extracted substances koreascience.krminia.edu.egmdpi.comresearchgate.net. Different stationary phases (e.g., silica gel, RP-18) and mobile phase compositions are optimized to achieve efficient separation and purification of this compound koreascience.krresearchgate.netminia.edu.egmdpi.combiomolther.orgresearchgate.netncsu.edu.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique applied at various stages of this compound analysis, from purification to purity assessment koreascience.krlibretexts.orgmdpi.comresearchgate.netwikipedia.orgopenaccessjournals.comresearchgate.netresearchgate.net. Preparative HPLC can be used for the final purification of this compound, achieving very high purity levels. Analytical HPLC, often coupled with UV or mass spectrometric detectors, is employed to assess the purity of isolated this compound by quantifying any remaining impurities koreascience.krmdpi.comresearchgate.netwikipedia.orgopenaccessjournals.com. Furthermore, HPLC methods, particularly UHPLC, are critical for the quantitative analysis of this compound in complex samples, enabling precise measurements of its concentration researchgate.netkoreascience.krpreprints.orgwikipedia.orgchromatographyonline.com. The development of robust HPLC methods is essential for reliable quantification and quality control of this compound wikipedia.orgopenaccessjournals.comresearchgate.netresearchgate.net.

Compound Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Biosynthesis and Chemoecology of Salvadoraside

Enzymatic Pathways and Proposed Biosynthetic Routes for Lignan (B3055560) Glycosides

The biosynthesis of lignan glycosides, including Salvadoraside, is a multi-step process that begins with the shikimate pathway, leading to the formation of the amino acid L-phenylalanine. This precursor enters the general phenylpropanoid pathway, which generates monolignols, the fundamental building blocks of lignans (B1203133).

The proposed biosynthetic route for the aglycone of this compound, a furofuran lignan, involves several key enzymatic steps:

Monolignol Synthesis: L-phenylalanine is converted through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-coumaroyl-CoA. Further hydroxylations, O-methylations, and reductions yield monolignols like coniferyl alcohol.

Oxidative Coupling: Two monolignol units (e.g., coniferyl alcohol) are stereospecifically coupled in the presence of dirigent proteins and an oxidizing agent, such as a laccase or peroxidase, to form the initial lignan structure, typically (+)- or (-)-pinoresinol.

Lignan Modification: The initial lignan undergoes further enzymatic modifications, including reductions by pinoresinol-lariciresinol reductases (PLRs) and dehydrogenations by secoisolariciresinol dehydrogenases (SIRDs), to create a diverse array of lignan skeletons. For this compound, specific reductases and hydroxylases would be required to form its unique furofuran core.

Glycosylation: The final step is the attachment of sugar moieties, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). Based on its structure, this compound is a diglycoside, meaning two separate glycosylation events, likely catalyzed by specific UGTs, attach glucose units to the lignan aglycone. nih.gov

The table below outlines the key enzyme families implicated in the biosynthesis of lignan glycosides.

| Enzyme Family | General Function in Lignan Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase (C4H) | A cytochrome P450 enzyme that hydroxylates cinnamic acid. |

| 4-Coumarate:CoA Ligase (4CL) | Activates cinnamic acid derivatives by adding a Coenzyme A thioester. |

| Dirigent Proteins (DIR) | Control the stereospecific outcome of the oxidative coupling of two monolignol radicals. |

| Laccases/Peroxidases | Oxidize monolignols to radicals, initiating the coupling reaction. |

| Pinoresinol-Lariciresinol Reductases (PLRs) | Reduce pinoresinol and lariciresinol (B1674508) to other lignan intermediates. |

| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl groups on the aromatic rings. |

| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties (e.g., glucose) from an activated donor to the lignan aglycone. |

Precursor Incorporation Studies in this compound Biosynthesis

Detailed precursor incorporation and isotope labeling studies are essential for definitively elucidating the biosynthetic pathway of a natural product. However, a review of the current scientific literature reveals no specific precursor incorporation studies have been published for this compound. Such research would be necessary to confirm the precise sequence of intermediates and the specific monolignols that serve as its foundational precursors.

Environmental and Genetic Factors Influencing this compound Accumulation in Source Plants

The concentration of secondary metabolites like this compound in a plant is not static but is influenced by a dynamic interplay between its genetic makeup and its surrounding environment.

Environmental Factors: Salvadora persica is a hardy evergreen that thrives in arid, semi-arid, and saline conditions. nih.govkew.org These environmental stressors are known to significantly impact plant metabolism, often leading to an increased production of protective secondary metabolites.

Salinity Stress: As a halophyte, S. persica has mechanisms to cope with high salt concentrations. This stress can trigger signaling pathways that upregulate the biosynthesis of phenolic compounds, potentially including this compound, as part of the plant's defense response.

Water Availability: Drought is another major stressor in the native habitat of S. persica. Water deficit can induce the accumulation of various osmoprotectants and antioxidants, and it is plausible that the production of lignans like this compound is modulated by water availability to protect cells from oxidative damage. researchgate.net

Genetic Factors: The capacity to synthesize this compound is genetically determined. Variation within and between populations of S. persica can lead to different chemotypes with varying levels of the compound.

Genetic Diversity: Studies on Salvadora persica have revealed significant genetic variation among different populations. nih.govresearchgate.net This diversity likely extends to the genes encoding the biosynthetic enzymes responsible for this compound production, leading to quantitative differences in accumulation among individual plants or regional ecotypes.

Gene Regulation: The expression of biosynthetic genes is tightly controlled by regulatory networks that respond to developmental stages and environmental stimuli. Transcription factors can activate or suppress the genes for PAL, DIRs, UGTs, and other key enzymes, thereby controlling the flux through the pathway leading to this compound.

The following table summarizes the potential factors influencing this compound levels.

| Factor Type | Specific Factor | Potential Influence on this compound Accumulation |

| Environmental | Soil Salinity | May increase production as part of a general stress response. |

| Water Availability (Drought) | May upregulate biosynthesis to mitigate oxidative stress. | |

| Nutrient Availability | Can limit or enhance the supply of precursors for biosynthesis. | |

| Genetic | Population Genotype | Genetic variability between populations can lead to different baseline production levels. nih.gov |

| Allelic Variation | Variations in biosynthetic enzyme genes could alter their efficiency and impact final concentration. | |

| Regulatory Genes | Differences in transcription factors can alter the expression of the entire pathway. |

Chemoecological Role and Distribution Patterns in Source Plants

Chemoecological Role: Lignans in plants are widely recognized for their roles in defense against herbivores and pathogens. This compound, found in the stems of S. persica, likely contributes to the plant's chemical defense arsenal. researchgate.netscienceopen.com The antimicrobial and anti-inflammatory properties reported for S. persica extracts suggest that its constituent compounds, including this compound, are biologically active. nih.govnih.gov The proposed chemoecological function of this compound is to protect the plant, particularly its structural tissues (stems), from microbial invasion and fungal pathogens. Its complex glycosylated structure may also play a role in detoxification and stable storage of the bioactive aglycone within the plant cell.

Distribution Patterns in Source Plants: this compound has been specifically isolated from the stem of Salvadora persica. scienceopen.comresearchgate.net The source plant, commonly known as the "toothbrush tree," has a wide geographical distribution. It is native to the Middle East, Africa, and the Indian subcontinent, thriving in desert floodplains, riverbanks, and savannahs. wikipedia.orgresearchgate.net The plant is well-adapted to harsh conditions, including high salinity and low rainfall. kew.orgwikipedia.org The presence of defensive compounds like this compound in the stem is consistent with the need to protect the plant's structural integrity in these challenging and competitive environments.

Molecular Pharmacology and Mechanistic Research of Salvadoraside Preclinical Focus

In Vivo Preclinical Models for Biological Activity Assessment

Preclinical research into Salvadoraside has utilized in vivo models to evaluate its biological activity, often as a component of complex plant extracts or as an isolated compound. These studies are crucial for assessing the compound's efficacy and potential mechanisms of action in a living organism before progressing to human clinical trials ibexresearch.combiointron.comals.netppd.com. Investigations have explored the pharmacological profile of Salvadora persica extracts, which contain this compound, in various animal models to ascertain its anti-inflammatory, analgesic, and central nervous system (CNS) effects researchgate.net. Furthermore, this compound, as a constituent of Acanthopanax divaricatus var. Albeofructus, has been examined in an in vivo mouse model designed to mimic airway inflammation biomolther.orgsemanticscholar.org.

Development and Application of Animal Models for Specific Disease Phenotypes

The evaluation of this compound's biological activity has employed specific animal models that replicate particular disease phenotypes relevant to its purported therapeutic actions.

Inflammation and Pain Models: The carrageenan-induced hind paw edema model in rodents has been a key model for assessing the anti-inflammatory potential of Salvadora persica extracts, which include this compound researchgate.net. Concurrently, the tail immersion test has been utilized to investigate the analgesic properties of these extracts researchgate.net.

Central Nervous System (CNS) Models: To explore this compound's impact on the CNS, animal models have incorporated tests such as the rota rod and grip strength analysis. These methods are employed to evaluate motor coordination and muscle strength, providing insights into potential neuroactive effects researchgate.net.

Lung Inflammation Model: A significant model applied to study constituents like this compound is the LPS-induced acute lung injury (ALI) model in mice. This model is designed to induce airway inflammation, allowing researchers to investigate the inhibitory effects of compounds on inflammatory responses in the lungs biomolther.orgsemanticscholar.org.

Investigation of Pharmacodynamic Endpoints in Model Systems

Pharmacodynamic (PD) endpoints are critical for understanding how a drug affects the body and are measured in preclinical in vivo studies. For this compound and related preparations, key PD endpoints investigated include:

Anti-inflammatory Activity: Measured by the reduction in paw edema volume in carrageenan-induced models researchgate.net.

Analgesic Activity: Assessed by changes in the latency or reaction time in the tail immersion test, indicating pain response modulation researchgate.net.

CNS Activity: Evaluated through performance metrics on the rota rod (e.g., time to fall) and grip strength tests, reflecting motor coordination and strength researchgate.net.

Lung Inflammation: Monitored by the recruitment of inflammatory cells, particularly neutrophils, into the lung tissue following lipopolysaccharide (LPS) challenge biomolther.orgsemanticscholar.org. While primarily in vitro, the inhibition of nitric oxide (NO) production in alveolar macrophages has also been noted in studies involving related compounds biomolther.org.

Summary of In Vivo Pharmacodynamic Endpoints Investigated for this compound and Related Preparations

| Model/Activity Tested | Pharmacodynamic Endpoint Measured | Reference(s) |

| Anti-inflammatory | Reduction in paw edema volume | researchgate.net |

| Analgesic | Change in reaction time (tail immersion test) | researchgate.net |

| CNS Activity (Motor) | Performance on rota rod and grip strength tests | researchgate.net |

| Lung Inflammation (LPS-induced) | Inflammatory cell infiltration (e.g., neutrophils) in lung tissue | biomolther.orgsemanticscholar.org |

Comparative Studies with Other Bioactive Lignans (B1203133) in Preclinical Settings

This compound belongs to the class of lignans, which are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties researchgate.netbiomolther.orgsemanticscholar.orgresearchgate.net. While this compound has been investigated as a constituent within broader studies of plant extracts, direct comparative in vivo preclinical studies specifically contrasting this compound's efficacy against other individual bioactive lignans are not extensively detailed in the readily available literature.

Studies involving Acanthopanax divaricatus var. Albeofructus have examined this compound alongside other lignans such as (+)-syringaresinol, acanthoside B, acanthoside D, and lariciresinol-9-O-β-D-glucopyranoside in models like LPS-induced lung inflammation biomolther.orgsemanticscholar.org. These investigations highlight this compound as part of a complex phytochemical profile with potential anti-inflammatory actions. However, they typically report the activity of the extract or individual compounds without providing a direct head-to-head comparison of their relative potency or efficacy in preclinical in vivo settings. Research on lignans from other sources, such as flaxseed, has demonstrated their modulation of cellular processes, often in in vitro contexts nih.gov. To date, comprehensive preclinical in vivo comparative studies focusing on this compound against other specific lignans remain an area for further exploration.

Compound List:

this compound

Syringin

Liriodendrin

Sitosterol 3-O-glucopyranoside

(+)-Syringaresinol

Acanthoside B

Acanthoside D

Lariciresinol-9-O-β-D-glucopyranoside

4-[(1E)-3-methoxy-1-propenyl]phenol

Coniferin

Methyl caffeate

Synthetic Chemistry Approaches to Salvadoraside and Analogues

Total Synthesis Strategies for Complex Lignan (B3055560) Glycosides

The total synthesis of complex lignan glycosides, including Salvadoraside, is a demanding undertaking that necessitates precise control over stereochemistry and the efficient assembly of multiple functional groups. Strategies often involve convergent approaches, where key fragments, such as the lignan aglycone and the glycosyl donor, are synthesized independently and then coupled. The construction of the lignan core itself can involve various carbon-carbon bond-forming reactions, such as oxidative coupling, Diels-Alder reactions, or transition-metal-catalyzed cyclizations, to establish the characteristic ring systems nih.gov. Securing the correct stereochemistry at multiple chiral centers is paramount. The glycosylation step, linking the sugar moiety to the aglycone, is a critical juncture, often requiring optimized conditions to achieve the desired anomeric configuration and yield nih.gov.

Data Table 5.1: Key Stages in a Hypothetical Total Synthesis of this compound

| Stage | Key Transformation | Representative Reagents/Conditions | Typical Yield Range (%) | Notes |

| Aglycone Synthesis | Formation of diaryl ether linkage | Oxidative coupling or transition-metal catalysis | 60-80 | Establishes the core lignan backbone. |

| Stereoselective cyclization | Specific catalysts and chiral auxiliaries | 70-90 | Sets critical stereocenters in the lignan skeleton. | |

| Glycosylation | Coupling of aglycone with glycosyl donor | Glycosyl trichloroacetimidate (B1259523), Lewis acid (e.g., TMSOTf), solvent (e.g., DCM) | 50-75 | Crucial for forming the β-glycosidic linkage. |

| Functional Group Manipulations | Protection/Deprotection of hydroxyl groups | Acetic anhydride, Benzyl chloride, TBAF, H2/Pd | 80-95 | Essential for selective reactions and final product isolation. |

| Final Product Isolation | Purification via chromatography | Silica (B1680970) gel chromatography, HPLC | Variable | Yields depend on purity requirements and previous step efficiency. |

Semi-Synthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthesis offers a pragmatic route to generate analogues of natural products like this compound, particularly when total synthesis is lengthy or when specific structural modifications are desired to probe biological activity. This approach typically begins with the isolation of the natural product or a readily available precursor, followed by targeted chemical modifications. Derivatization strategies for this compound might involve altering functional groups on either the lignan aglycone or the D-glucose moiety. Common modifications include acetylation or methylation of hydroxyl groups, or the introduction of other functional groups to explore their impact on biological interactions. These modifications are performed using standard organic chemistry transformations, such as esterification, etherification, or oxidation, allowing for the systematic investigation of how structural changes influence the compound's properties.

Data Table 5.2: Examples of this compound Derivatives for SAR Studies

| Analogue Name/Description | Modification Site(s) on this compound | Type of Modification | Key Reagents/Conditions |

| This compound-3'-O-acetate | 3'-hydroxyl of glucose | Acetylation | Acetic anhydride, Pyridine |

| This compound-4'-O-methyl | 4'-hydroxyl of aglycone | Methylation | Methyl iodide, Potassium carbonate, DMF |

| This compound-diacetate | 3'- and 6'-hydroxyls of glucose | Acetylation | Acetic anhydride, DMAP, Pyridine |

| This compound-6-O-methyl | 6-hydroxyl of glucose | Methylation | Methyl iodide, Silver(I) oxide, DMF |

| This compound-3',4'-diacetate | 3'- and 4'-hydroxyls of glucose | Acetylation | Acetic anhydride, Pyridine, DMAP |

Development of Synthetic Methodologies for Glycosidic Linkages

The formation of the glycosidic bond is a cornerstone of this compound synthesis. Achieving the correct stereochemistry, typically a β-linkage for lignan glycosides, requires careful selection of glycosylation methods and reaction conditions nih.gov. Several chemical strategies are employed:

Glycosyl Trichloroacetimidates: This method involves activating a glycosyl trichloroacetimidate donor with a Lewis acid (e.g., TMSOTf, BF3·OEt2) to react with the hydroxyl group of the aglycone. This approach is known for its reliability and ability to control stereochemistry, often favoring the β-anomer under kinetic control.

Koenigs-Knorr Method: This classic method utilizes glycosyl halides (e.g., bromides or chlorides) activated by heavy metal salts (e.g., silver or mercury salts). While effective, it can sometimes lead to mixtures of anomers or require careful optimization.

Other Methods: Glycosyl acetates or thioglycosides can also serve as glycosyl donors, activated by various promoters, offering alternative pathways with different reactivity profiles and stereochemical outcomes.

The choice of solvent, temperature, and the presence of protecting groups on the sugar moiety significantly influence the success and stereoselectivity of the glycosylation reaction nih.gov.

Data Table 5.3: Common Glycosylation Methodologies for Lignan Glycosides

| Method | Glycosyl Donor Type | Typical Promoter(s) | Stereoselectivity (β-preference) | Key Considerations |

| Trichloroacetimidate Method | Glycosyl Trichloroacetimidate | TMSOTf, BF3·OEt2 | High | Sensitive to moisture; requires careful control of stoichiometry and temperature. |

| Koenigs-Knorr Method | Glycosyl Halides | AgOTf, Ag2CO3, Hg(CN)2, HgBr2 | Moderate to High | Heavy metal waste; requires anhydrous conditions. |

| Glycosyl Acetate (B1210297) Method | Glycosyl Acetates | Lewis acids (e.g., BF3·OEt2, SnCl4) | Moderate | Often requires activation of the acetate group. |

| Thioglycoside Method | Thioglycosides | NIS/TfOH, DMTST, Ph2SO/Tf2O | Variable | Sulfur atom acts as a leaving group; can be activated under various conditions. |

Chemoenzymatic Synthesis of this compound and Modified Derivatives

Chemoenzymatic synthesis combines the power of chemical synthesis with the exquisite selectivity of enzymes, offering a complementary approach to natural product synthesis. For this compound, enzymes, particularly glycosyltransferases (UGTs), can be employed to catalyze the formation of the glycosidic bond with high regioselectivity and stereoselectivity. Plant-derived UGTs are known for their ability to glycosylate various aglycones, including lignans (B1203133), often yielding the desired β-glycosides with high efficiency.

This approach can be particularly advantageous for constructing specific glycosidic linkages that are challenging to achieve through purely chemical means, or for producing specific isomers. Enzymes can also be used for selective deprotection or modification of functional groups, streamlining synthetic routes. The use of engineered enzymes or whole-cell biocatalysis systems in microbial hosts like E. coli offers a sustainable and scalable method for producing complex glycosides, including lignan glycosides.

Data Table 5.4: Potential Chemoenzymatic Approaches for this compound Synthesis

| Enzyme Type | Substrate(s) | Reaction Catalyzed | Product(s) | Key Advantages |

| UDP-Glycosyltransferase (UGT) | This compound Aglycone + UDP-Glucose | Stereoselective β-glycosylation | This compound | High regioselectivity and stereoselectivity; mild reaction conditions. |

| Esterase/Lipase | This compound (e.g., acetylated derivatives) | Selective deacetylation | This compound or partially deacetylated derivatives | Regioselective removal of protecting groups. |

| Glycosyltransferase (engineered) | This compound Aglycone + Modified Sugar Donor | Glycosylation with non-natural sugars or modified linkages | Modified this compound derivatives | Access to novel glycosylated structures not found in nature. |

Compound Names Table

this compound

this compound Aglycone

D-Glucose

this compound-3'-O-acetate

this compound-4'-O-methyl

this compound-diacetate

this compound-6-O-methyl

this compound-3',4'-diacetate

Metabolomic and Systems Biology Integration for Salvadoraside Research

Global Metabolomic Profiling for Salvadoraside Discovery and Contextualization

Global metabolomic profiling, particularly using untargeted approaches with liquid chromatography-mass spectrometry (LC-MS), is a powerful strategy for discovering new compounds and understanding the chemical environment of a specific metabolite within an organism. nih.govnih.gov This hypothesis-free approach captures a broad snapshot of the metabolome, allowing for the contextualization of a compound like this compound within the broader metabolic network of its source, such as the plant Salvadora persica. nih.govnih.gov

Metabolomic studies of Salvadora persica have identified a rich and diverse array of chemical constituents, providing a chemical context for this compound. These analyses reveal that this compound co-exists with numerous other classes of primary and secondary metabolites. Understanding this complex mixture is crucial, as the biological effects of an extract may be due to synergistic interactions between its components.

A metabolomic investigation using both Nuclear Magnetic Resonance (NMR) and LC-MS on S. persica roots and stems identified several classes of compounds. nih.govresearchgate.netspbu.ru The roots were found to be particularly rich in nitrogenous compounds, while other identified metabolites included flavonoids, phenolic acids, and sulfur-containing compounds. nih.govresearchgate.net Another study focusing on the plant's adaptation to drought stress identified 68 distinct metabolites in the leaves, including amino acids, organic acids, sugars, and polyphenols that changed in concentration in response to water deficit. nih.gov

The following table summarizes representative metabolites identified in Salvadora persica across different studies, illustrating the metabolic neighborhood in which this compound is found.

| Metabolite Class | Specific Compounds Identified in Salvadora persica | Analytical Method(s) | Reference |

|---|---|---|---|

| Nitrogenous Compounds | 4-Hydroxy-stachydrine, Stachydrine, Proline | NMR, LC-MS | nih.gov |

| Flavonoids | Kaempferol glycosides, Quercetin glycosides | LC-MS | researchgate.net |

| Phenolic Acids | Gallic acid, Chlorogenic acid, Caffeic acid | HPLC-DAD, GC-MS | nih.govresearchgate.net |

| Organic Acids | Malic acid, Citric acid, Oxalic acid, Shikimic acid | GC-MS | nih.gov |

| Sugars & Sugar Alcohols | Sucrose, Glucose, Myo-inositol, Mannitol | GC-MS | nih.gov |

| Sulfur Compounds | Benzylisothiocyanate derivatives | LC-MS | researchgate.net |

| Phytohormones | Abscisic acid (ABA), Jasmonic acid (JA) | GC-MS | nih.gov |

By placing this compound within this rich chemical tapestry, researchers can begin to formulate hypotheses about its biosynthetic origins and its potential ecological role for the plant, such as defense against herbivores or microbes. wikipedia.org

Integration of Omics Data for Network-Level Understanding of this compound Action

To understand the biological effects of this compound, a systems biology approach is necessary. researchgate.net This involves integrating multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels)—to build a comprehensive, network-level model of its mechanism of action. nih.govmdpi.com While multi-omics studies specifically targeting this compound are not yet prevalent, the methodology has been successfully applied to other natural compounds to elucidate their complex interactions with biological systems. nih.gov

A multi-omics approach to studying this compound would typically involve the following steps:

Perturbation: A biological system (e.g., a cell line or model organism) is exposed to this compound.

Data Acquisition: Samples are collected over time and analyzed using various omics platforms. Transcriptomic changes are measured with RNA-sequencing, proteomic shifts are quantified using mass spectrometry-based proteomics, and metabolomic alterations are profiled with LC-MS or GC-MS.

Data Integration and Network Analysis: The resulting datasets are integrated using bioinformatics tools. This allows for the identification of key pathways and networks that are significantly perturbed by this compound. For instance, an observed change in the level of a specific metabolite can be correlated with changes in the expression of genes and proteins in its corresponding metabolic pathway.

This integrated approach provides a holistic view that is more powerful than any single omics technique alone. nih.gov For example, in a study on the compound salidroside (B192308), researchers combined transcriptomics, proteomics, and metabolomics to understand its effects on human trabecular meshwork cells. nih.gov This revealed that salidroside regulated 15 key biomolecules and influenced metabolic transport and energy activity, providing a deep understanding of its therapeutic potential. nih.gov A similar strategy applied to this compound could uncover its molecular targets and affected biological pathways, moving beyond a simple description of its effects to a mechanistic understanding of its action at a systems level.

Exogenous this compound Metabolism and Biotransformation Pathways

When this compound is introduced into a biological system, such as a mammal, it is considered an exogenous compound and is subject to metabolic processes aimed at its detoxification and excretion. The biotransformation of natural glycosides is often a multi-step process involving enzymes from both the host and its gut microbiota. mdpi.com

The metabolism of iridoid glycosides like this compound can be broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism: The initial and most critical step for many iridoid glycosides is the hydrolysis of the glycosidic bond. This reaction is often catalyzed by β-glucosidase enzymes present in the gut microbiota, which cleave the glucose moiety to release the aglycone. mdpi.comnih.gov This aglycone is typically more lipophilic and can be more readily absorbed into circulation. Further Phase I reactions, such as oxidation or reduction, can occur, catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Phase II Metabolism: Following Phase I modifications, the aglycone or its metabolites undergo conjugation reactions. These processes attach polar endogenous molecules to the compound, increasing its water solubility and facilitating its elimination via urine or bile. Common conjugation reactions for iridoid aglycones include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). mdpi.com

The gut microbiome plays a crucial role in the bioavailability and metabolic fate of iridoid glycosides. diabetesjournals.org Many orally administered glycosides have poor absorption in their intact form. diabetesjournals.org The enzymatic activity of intestinal bacteria is essential for their initial biotransformation into absorbable aglycones, which can then exert systemic effects. mdpi.com Studies on other iridoids have shown that the composition of the gut microbiota can significantly influence the metabolic profile and, consequently, the biological activity of the parent compound. diabetesjournals.org

The hypothetical biotransformation pathway for this compound is outlined in the table below.

| Metabolic Phase | Reaction Type | Key Enzymes/Mediators | Potential Metabolite(s) | Location |

|---|---|---|---|---|

| Pre-systemic | Hydrolysis (Deglycosylation) | Microbial β-glucosidases | This compound aglycone | Intestinal Tract |

| Phase I | Oxidation, Reduction, Hydrolysis | Hepatic Cytochrome P450 (CYP) enzymes | Hydroxylated or demethylated aglycone derivatives | Liver |

| Phase II | Glucuronidation, Sulfation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | This compound aglycone-glucuronide, this compound aglycone-sulfate | Liver, Intestines |

Quantitative Bioanalytical Strategies for In Vivo Metabolic Tracing

To fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, robust quantitative bioanalytical methods are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices like plasma, urine, and tissue homogenates. vliz.bersc.orgnih.gov

Developing a quantitative LC-MS/MS method for this compound would involve:

Method Optimization: Fine-tuning chromatographic conditions (column type, mobile phase) to achieve good separation from endogenous matrix components and optimizing mass spectrometer parameters (ion transitions) for maximum sensitivity and specificity. vliz.be

Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-Salvadoraside) is crucial. SIL standards co-elute with the analyte and experience similar matrix effects and extraction losses, allowing for highly accurate and precise quantification. nih.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. unc.edu

Once a validated method is established, it can be used for metabolic tracing studies. Stable isotope tracing is a powerful technique to follow the fate of a molecule through metabolic pathways in vivo. springernature.comnih.gov In a typical study, an organism is administered a stable isotope-labeled version of this compound. mssm.edunih.gov Biological samples are then collected over time and analyzed by LC-MS/MS. By tracking the mass shift corresponding to the isotope label, researchers can definitively identify and quantify this compound and its downstream metabolites, providing unambiguous evidence of biotransformation pathways and calculating key pharmacokinetic parameters. springernature.comfrontiersin.org This approach provides dynamic insights into metabolic fluxes that cannot be obtained from static metabolomic snapshots alone. nih.gov

Future Directions and Advanced Research Trajectories for Salvadoraside

Harnessing Advanced Analytical Technologies for Deeper Insights

The precise structural elucidation and comprehensive characterization of Salvadoraside are crucial for understanding its mechanism of action and potential applications. Future research will likely employ advanced analytical techniques to achieve this:

High-Resolution Mass Spectrometry (HRMS): Techniques such as LC-HRMS and GC-HRMS will be vital for providing accurate mass measurements, enabling precise molecular formula determination and detailed structural characterization clariant.comresearchgate.netmdpi.comnih.govmeasurlabs.comtaylorfrancis.comchrom-china.com. HRMS offers high analytical specificity, crucial for identifying and quantifying this compound and its potential metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1D and 2D NMR (e.g., COSY, HSQC, HMBC), will continue to be indispensable for confirming molecular structures, elucidating stereochemistry, and understanding the spatial arrangement of atoms within this compound anu.edu.autaylorandfrancis.comjeolusa.comnist.govnih.govunl.edumdpi.com. Quantitative NMR (qNMR) may also be employed for precise quantification.

Coupled Techniques: The combination of separation techniques (like HPLC or GC) with advanced detection methods (like HRMS and NMR) will provide a more comprehensive understanding of this compound's composition and structure, particularly when dealing with complex mixtures or identifying trace components clariant.commdpi.comtaylorandfrancis.com.

Computational Structure Elucidation: Complementary to experimental methods, computational approaches can aid in predicting and confirming structural assignments, especially for complex natural products anu.edu.autaylorandfrancis.comjeolusa.com.

Predictive Modeling and Artificial Intelligence in this compound Research

The integration of artificial intelligence (AI) and predictive modeling offers powerful tools for accelerating this compound research, from predicting its biological activities to guiding synthesis and optimizing its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of this compound and its analogs based on their chemical structures medvolt.aigithub.comnih.govarxiv.orgneovarsity.orgresearchgate.netmdpi.com. These models can help identify structural features critical for specific activities and prioritize compounds for further experimental validation.

Machine Learning (ML) for Bioactivity Prediction: ML algorithms can analyze large datasets to predict the bioactivity of this compound against various targets, potentially identifying novel therapeutic applications github.comnih.govmdpi.com. This includes predicting interactions with specific proteins, such as caspase-3, where this compound has shown binding affinity researcher.lifeijddr.injnephropharmacology.comnih.govdntb.gov.ua.

Molecular Docking and AI-Driven Drug Discovery: AI-powered molecular docking simulations can predict the binding affinity of this compound to biological targets, offering insights into its mechanism of action and potential efficacy. This approach can guide the design of novel derivatives with enhanced activity and reduced side effects ijddr.indntb.gov.uaucsf.eduwjarr.comuitm.edu.myselvita.comusc.edunews-medical.netbohrium.com. For instance, its predicted binding to caspase-3 suggests a role in apoptosis regulation researcher.lifeijddr.innih.gov.

Virtual High-Throughput Screening: AI models can perform virtual screening of vast compound libraries, identifying potential candidates with desired properties, thereby accelerating the drug discovery process selvita.comusc.edunews-medical.net.

Exploration of Novel Biological Activities

While initial research points to antioxidant, antimicrobial, and anti-inflammatory effects, future studies will aim to uncover a broader spectrum of biological activities and therapeutic applications for this compound.

Apoptosis Modulation: this compound's demonstrated binding affinity to caspase-3 suggests a role in regulating apoptosis researcher.lifeijddr.innih.gov. Further research could explore its precise mechanisms in inducing or inhibiting apoptosis and its implications in diseases like cancer, where apoptosis dysregulation is common mdpi.commdpi.comnih.govdntb.gov.uadntb.gov.ua.

Target Identification for New Therapeutic Areas: Investigating this compound's interaction with a wider range of biological targets could reveal novel therapeutic applications beyond its currently understood activities. This could involve exploring its potential in neurodegenerative diseases, metabolic disorders, or inflammatory conditions.

Preclinical Studies for Efficacy and Safety: Rigorous preclinical studies will be essential to validate the efficacy of this compound for specific therapeutic indications and to establish its safety profile nih.govppd.comangelinipharma.com. These studies will involve in vitro and in vivo testing to understand its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs will be crucial for identifying structural modifications that enhance potency, selectivity, and bioavailability, thereby optimizing its therapeutic potential.

Interdisciplinary Research Collaborations for Comprehensive Elucidation

A comprehensive understanding of this compound's properties and potential requires a multidisciplinary approach, fostering collaborations among chemists, biologists, pharmacologists, and computational scientists.

Integrated Analytical and Biological Studies: Combining advanced analytical techniques with biological assays will provide a holistic view of this compound's effects, from its molecular structure to its cellular and organismal impact ijddr.in.

Computational Chemistry and Experimental Validation: Close collaboration between computational modelers and experimental researchers is vital for validating AI-driven predictions and guiding experimental design. This synergy can accelerate the identification of promising therapeutic candidates ucsf.eduselvita.comusc.edunews-medical.netbohrium.com.

Natural Product Chemistry and Drug Development: Leveraging expertise from natural product chemistry for isolation, characterization, and synthetic modification, alongside drug development specialists, will be key to translating this compound's potential into viable therapeutic agents.

Clinical Translation: Ultimately, successful drug development requires collaboration with clinical researchers to design and conduct preclinical and clinical trials, ensuring that the therapeutic potential identified in the lab can be safely and effectively translated to patient care nih.govppd.comangelinipharma.comopenaccessjournals.com.

By integrating these advanced methodologies and fostering interdisciplinary collaborations, future research endeavors will undoubtedly provide a more profound understanding of this compound and its potential as a valuable therapeutic agent.

Compound List:

this compound

Q & A

Q. What criteria should guide the selection of journals for publishing this compound research to maximize impact?

- Methodological Answer : Prioritize journals with strict peer-review policies and open-data mandates (e.g., PLOS ONE, Journal of Natural Products). Align with journals specializing in phytochemistry or translational pharmacology and verify impact factors via Journal Citation Reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.